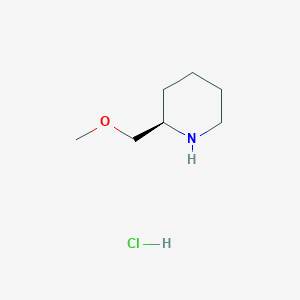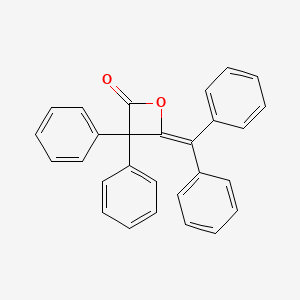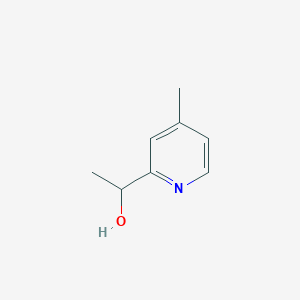
4-(4-Carboxyphenyl)-2-hydroxybenzoic acid
Descripción general
Descripción
4-(4-Carboxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxyphenyl group and a hydroxybenzoic acid moiety
Mecanismo De Acción
Target of Action
It has been found that similar compounds, such as tetrakis (4-carboxyphenyl) porphyrin (tcpp), have been used in the development of nanoparticles for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .
Mode of Action
In the case of tcpp, it has been observed that it generates reactive oxygen species (ros) under ultrasound irradiation, which are toxic to tumor cells .
Biochemical Pathways
It has been shown that tcpp, a similar compound, can be used in photocatalytic reactions .
Result of Action
It has been observed that tcpp, when used in nanoparticles, can have a synergistic effect with other compounds for the treatment of hepatocellular carcinoma .
Action Environment
It has been shown that tcpp, a similar compound, can be used in photocatalytic reactions, which are influenced by light conditions .
Análisis Bioquímico
Biochemical Properties
It has been found that tetrakis (4-carboxyphenyl) porphyrin, a related compound, can be used in the synthesis of nanoparticles for targeted chemotherapy and sonodynamic therapy of hepatocellular carcinoma .
Cellular Effects
Research on tetrakis (4-carboxyphenyl) porphyrin has shown that it can generate reactive oxygen species under ultrasound irradiation, which are toxic to tumor cells .
Molecular Mechanism
It is known that porphyrin derivatives can interact with various biomolecules .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4-(4-Carboxyphenyl)-2-hydroxybenzoic acid in laboratory settings. Tetrakis (4-carboxyphenyl) porphyrin has been shown to have enhanced catalytic activity and stability in photoredox reactions .
Metabolic Pathways
Porphyrin derivatives have been shown to be involved in various metabolic processes .
Transport and Distribution
Tetrakis (4-carboxyphenyl) porphyrin has been used to create nanoparticles for targeted drug delivery .
Subcellular Localization
Porphyrin derivatives have been used in various applications, suggesting they may have diverse subcellular localizations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxyphenyl)-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-carboxybenzaldehyde with salicylic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Carboxyphenyl)-2-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(4-Carboxyphenyl)-2-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxybenzoic acid moiety.
Tetrakis(4-carboxyphenyl)porphyrin: A porphyrin derivative with multiple carboxyphenyl groups, used in photodynamic therapy and as a photosensitizer.
4-(4-Carboxyphenyl)succinamic acid: Contains a succinamic acid group, used in various chemical and biological applications.
Uniqueness
4-(4-Carboxyphenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Propiedades
IUPAC Name |
4-(4-carboxyphenyl)-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSATUGVGWNIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689915 | |
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861600-11-5 | |
| Record name | 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3060713.png)

acetate](/img/structure/B3060715.png)


![n-(4-Methylphenyl)-4-(2-{[(4-methylphenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B3060718.png)
![7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B3060721.png)
![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline](/img/structure/B3060722.png)




